
(4-((3-氟苯基)氨基)-7-甲基-1,8-萘啶-3-基)(硫代吗啉基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an amino group, a naphthyridinyl group, and a thiomorpholino group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and naphthyridinyl groups are aromatic, which means they contain a ring of atoms with delocalized electrons. The amino group (-NH2) is a basic functional group that can participate in hydrogen bonding. The thiomorpholino group contains a sulfur atom, which can contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the amino group could participate in reactions with acids to form amides, while the fluorophenyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .科学研究应用
Antimicrobial Activity
This compound has been evaluated for its potential in treating infectious diseases, particularly due to the rise of drug-resistant strains of bacteria and fungi. It’s part of a class of compounds known as Schiff bases, which are being explored for their antimicrobial properties . The compound’s ability to combat various microbial pathogens could be pivotal in developing new treatments for infections that do not respond to current medications.
Antifungal Applications
Specific derivatives of this compound have shown moderate antifungal activity against species like Candida spp. . This is particularly significant given the increasing incidence of opportunistic fungal infections in immunocompromised patients, such as those with AIDS or undergoing chemotherapy.
Cytotoxicity Assessment
The safety profile of a compound is as important as its efficacy. This compound’s effects on cell lines have been examined to determine its cytotoxicity . Understanding its impact on healthy cells is crucial for further development as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the mechanism of the antibacterial and antifungal activity of this compound . By simulating its interaction with enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, researchers can predict its effectiveness and refine its structure for improved activity.
Development of New Antimicrobial Drugs
The aim of synthesizing new derivatives of this compound is to discover novel antimicrobial drugs . With the rapid increase in drug-resistant infections, there is a pressing need for new medications, and this compound could be a key player in that development.
Mechanism of Action Investigation
Understanding how antimicrobial compounds work is essential for their optimization. This compound’s mechanism of action is being investigated through various biochemical assays and molecular biology techniques . This research could lead to the discovery of new targets for antimicrobial therapy.
Synthesis of Derivatives
The compound serves as a starting point for the synthesis of various derivatives, which are then screened for their biological activity . This process is fundamental in medicinal chemistry, as it allows for the exploration of structure-activity relationships.
Drug Resistance Studies
Lastly, this compound and its derivatives are being studied in the context of drug resistance . As pathogens evolve, it’s crucial to understand how they develop resistance to existing drugs and how new compounds can overcome this challenge.
作用机制
安全和危害
未来方向
The future research directions for this compound would likely depend on its intended applications. For instance, if it shows promise as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical models, and eventually conduct clinical trials .
属性
IUPAC Name |
[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUWIRSNQORSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)F)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

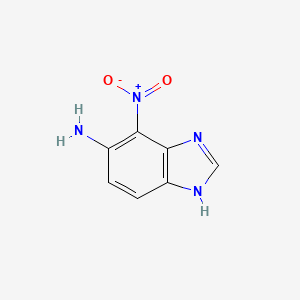
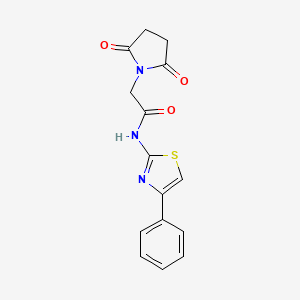
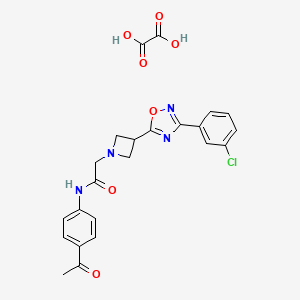
![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)
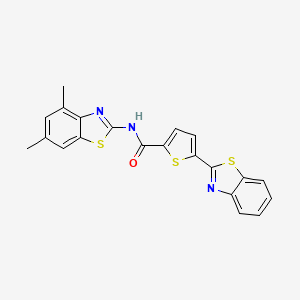
![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2940073.png)
![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)
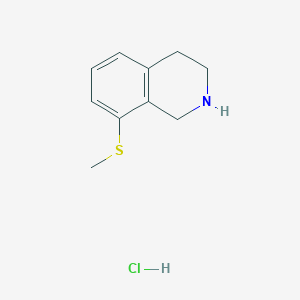

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)

![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)